

# Physical and chemical characteristics of deuterated butanol

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated butanol. It details the properties of various isotopologues, outlines experimental protocols for their synthesis and analysis, and explores their applications in research and development, particularly in the fields of spectroscopy and mechanistic studies.

## Introduction to Deuterated Butanol

Butanol ( $C_4H_9OH$ ) is a four-carbon alcohol that exists as four structural isomers: 1-butanol (n-butanol), 2-butanol (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol).<sup>[1][2]</sup> Deuterated butanol refers to butanol molecules where one or more hydrogen atoms have been replaced by their heavy isotope, deuterium (D or  $^2H$ ). This isotopic substitution subtly alters the physical and chemical properties of the molecule, making it an invaluable tool in various scientific applications.<sup>[3]</sup>

The primary utility of deuterated butanol stems from the different nuclear properties of deuterium compared to protium ( $^1H$ ). This difference is exploited in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterated solvents are used to avoid overwhelming solvent signals, and in mass spectrometry for isotopic labeling.<sup>[4][5][6]</sup> Furthermore, the mass difference between hydrogen and deuterium leads to the kinetic isotope effect (KIE), a

phenomenon that allows researchers to probe and understand complex chemical reaction mechanisms.<sup>[7][8]</sup>

This guide will focus on the most commonly studied isomers, n-butanol and tert-butanol, and their various deuterated forms.

## Physical Characteristics

The substitution of hydrogen with deuterium increases the molecular weight of butanol, which in turn affects its physical properties such as density, boiling point, melting point, and refractive index. The following tables summarize the key physical data for various deuterated butanol isotopologues compared to their non-deuterated counterparts.

**Table 1: Physical Properties of n-Butanol and its Deuterated Isotopologues**

Property	1-Butanol (Non-deuterated)	1-Butanol-d1 (CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> OD)	1-Butanol-d9 (C <sub>4</sub> D <sub>9</sub> H-OD)	1-Butanol-d10 (CD <sub>3</sub> (CD <sub>2</sub> ) <sub>3</sub> OD)
CAS Number	71-36-3 <sup>[9]</sup>	4712-38-3 <sup>[10]</sup>	25493-17-8 <sup>[11]</sup>	34193-38-9 <sup>[12]</sup>
Molecular Weight	74.12 g/mol <sup>[9]</sup>	75.13 g/mol <sup>[10]</sup>	83.17 g/mol <sup>[11]</sup>	84.18 g/mol <sup>[13]</sup>
Density	0.81 g/cm <sup>3</sup> (at 20°C) <sup>[2][9]</sup>	0.821 g/mL (at 25°C) <sup>[10]</sup>	N/A	0.920 g/mL (at 25°C) <sup>[12][14]</sup>
Boiling Point	117.7 °C <sup>[2][9]</sup>	118 °C <sup>[10]</sup>	N/A	116-118 °C <sup>[12][14]</sup>
Melting Point	-89.8 °C <sup>[9]</sup>	N/A	N/A	34 °C <sup>[14]</sup>
Refractive Index (n <sub>20/D</sub> )	1.3993 (at 20°C) <sup>[9]</sup>	1.3975 (at 20°C) <sup>[10]</sup>	N/A	1.3956 (at 20°C) <sup>[12]</sup>
Isotopic Purity	N/A	>98 atom % D <sup>[3]</sup>	98 atom % D <sup>[11]</sup>	>99 atom % D <sup>[12]</sup>

**Table 2: Physical Properties of tert-Butanol and its Deuterated Isotopologues**

Property	tert-Butanol (Non-deuterated)	tert-Butanol-OD ((CH <sub>3</sub> ) <sub>3</sub> COD)	tert-Butanol-d10 ((CD <sub>3</sub> ) <sub>3</sub> COD)
CAS Number	75-65-0[15]	3972-25-6	53001-22-2[16][17]
Molecular Weight	74.12 g/mol [15]	75.13 g/mol	84.18 g/mol [17]
Density	0.78-0.79 g/mL (at 25°C)[15][18]	0.786 g/mL (at 25°C)	0.893 g/mL (at 25°C) [16][19]
Boiling Point	82-83 °C[15][18]	83 °C	82 °C[16][19]
Melting Point	25.4-25.8 °C[18]	23-26 °C	N/A
Refractive Index (n <sub>20/D</sub> )	~1.39 (at 20°C)[15]	1.3847 (at 20°C)	1.3835 (at 20°C)[16][19]
Isotopic Purity	N/A	>99 atom % D	>99 atom % D[17]

## Chemical Characteristics and Applications

### Spectroscopic Applications

Deuterated butanols are essential in NMR and mass spectrometry. Their use allows for clearer analysis of other substances.

In <sup>1</sup>H NMR, the signal from a non-deuterated solvent can obscure the signals from the analyte. Since the deuterium nucleus resonates at a different frequency from the proton, using a deuterated solvent like butanol-d10 eliminates this interference.[4][5] This results in a clean spectrum where only the protons of the analyte are visible.[20] Additionally, the exchange of labile protons (like those in -OH or -NH<sub>2</sub>) with deuterium from the solvent (e.g., butanol-d1) can be used to identify these peaks in a spectrum; after adding a drop of D<sub>2</sub>O or using a deuterated alcohol solvent, the peak corresponding to the exchangeable proton disappears.[20]

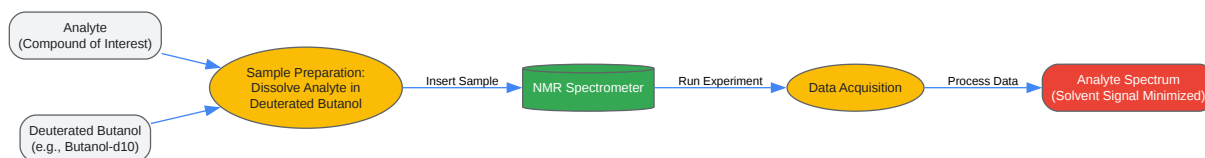


Diagram 1: Workflow for NMR Analysis Using Deuterated Butanol

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Caption: Workflow for NMR analysis using deuterated butanol.

In mass spectrometry, deuterated compounds serve as excellent internal standards for quantitative analysis.[19] Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and ionize similarly. However, their higher mass allows them to be distinguished by the mass spectrometer.[12] This method improves the accuracy and precision of quantification.

Studies on the mass spectra of deuterated butanols have also provided significant insights into the fragmentation mechanisms of alcohols under electron bombardment.[21][22][23] By comparing the fragmentation patterns of deuterated and undeuterated butanols, researchers can deduce the specific hydrogen atoms involved in various bond cleavages and rearrangements.[22] For instance, the analysis of 1,1-dideutero-1-butanol and various deuterated sec-butanols has helped confirm that the strong tendency for alcohols to break at bonds beta to the hydroxyl group is a key feature in their mass spectra.[21][22]

## Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[7] The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position (a "primary" KIE).

This principle is used to elucidate reaction mechanisms. For example, studying the dehydration of t-butanol over an alumina catalyst revealed a KIE of 2.1–2.3 when comparing the reaction of

$(\text{CD}_3)_3\text{COH}$  with  $(\text{CH}_3)_3\text{COH}$ .<sup>[24]</sup> This significant KIE indicates that a C-H (or C-D) bond is broken in the rate-determining step, supporting a concerted elimination mechanism rather than one involving a carbocation intermediate.<sup>[24]</sup>

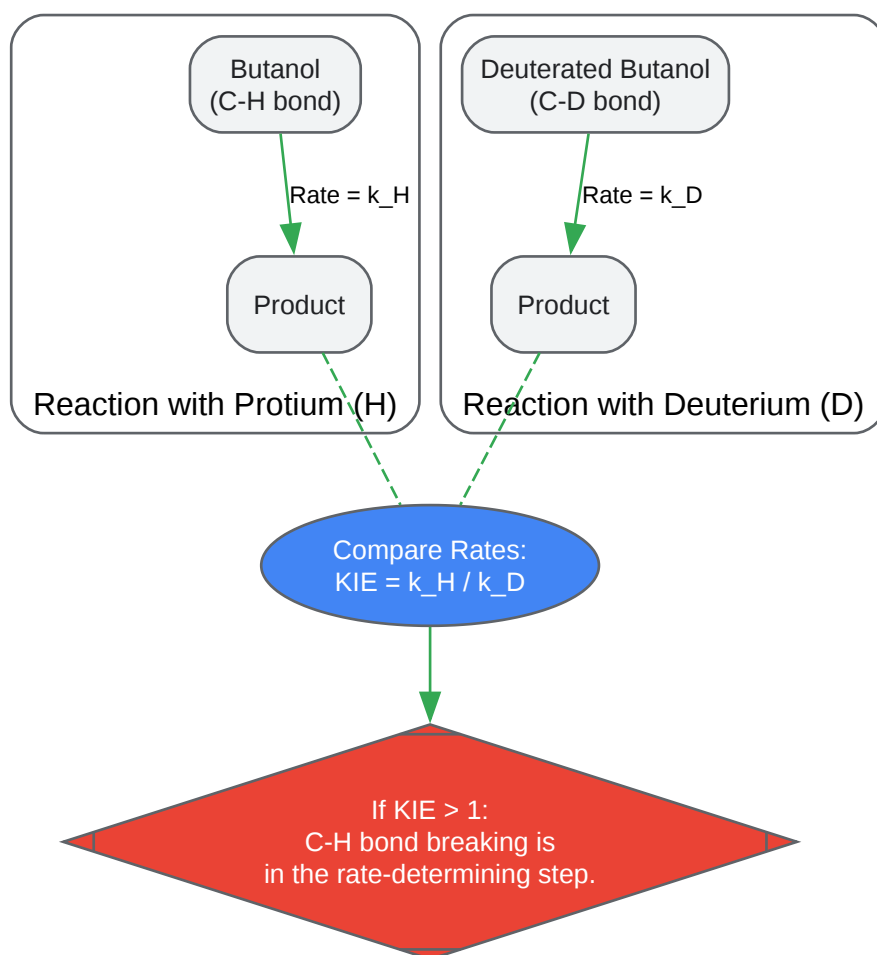


Diagram 2: Concept of Kinetic Isotope Effect (KIE)

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Caption: Logical flow for using KIE to study reaction mechanisms.

## Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of deuterated compounds. Below are summaries of cited experimental protocols.

### Synthesis of Per-deuterated tert-Butanol (t-Butanol-d10)

A method for preparing fully deuterated tert-butanol involves a Grignard reaction.[25] This approach provides a high yield and high isotopic abundance.[25]

- Reactants: Deuterium methyl magnesium iodide ( $\text{CD}_3\text{MgI}$ ) and deuterated acetone ( $(\text{CD}_3)_2\text{CO}$ ).[25]
- Catalyst: Anhydrous manganese chloride.[25]
- Solvent: Anhydrous tetrahydrofuran (THF).[25]
- Procedure:
  - Deuterium methyl magnesium iodide and deuterated acetone are subjected to a Grignard reaction in anhydrous THF in the presence of anhydrous manganese chloride.[25]
  - The reaction product is then hydrolyzed under acidic conditions.[25]
  - The acidic conditions are created using a heavy water ( $\text{D}_2\text{O}$ ) solution of a deuterated acid.[25]
  - The final product, per-deuterated tert-butanol, is isolated.

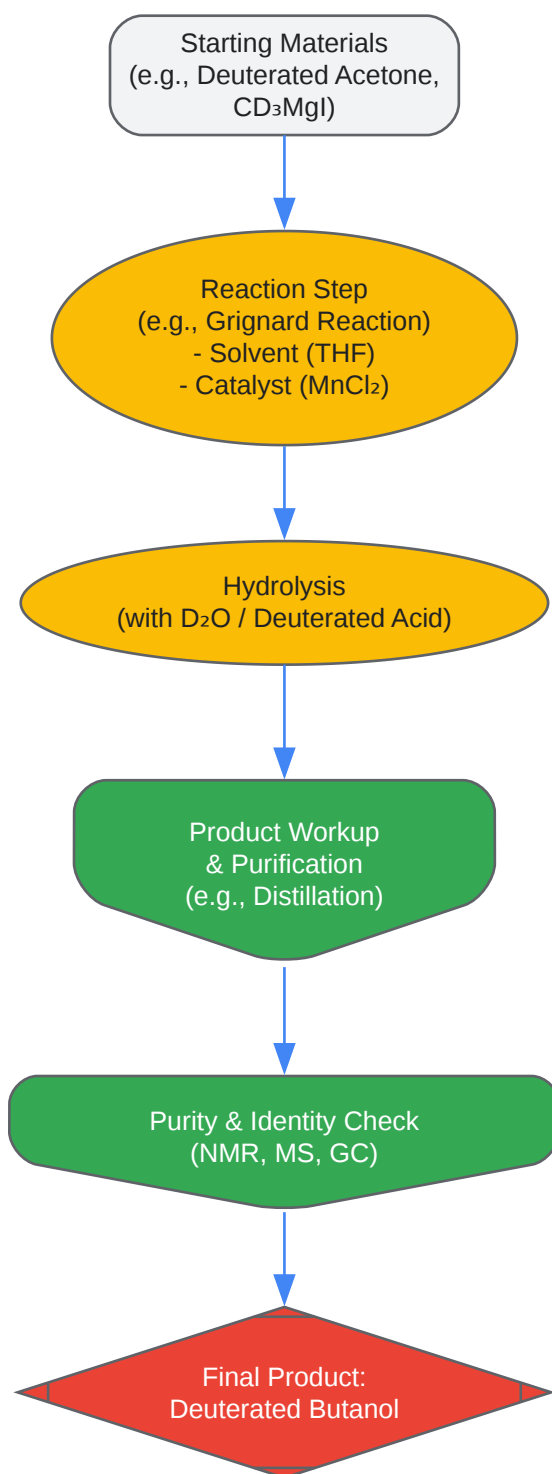


Diagram 3: General Workflow for Deuterated Butanol Synthesis

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Caption: General workflow for the synthesis of deuterated butanol.

## Synthesis of n-Butanol-1-d

A method for selective deuteration at the first carbon has been described.[26]

- Step 1: Synthesis of 1-d-butane
  - Butane is treated with deuterium gas ( $D_2$ ) in the presence of an alumina catalyst.[26]
  - This hydrogen-deuterium exchange reaction preferentially substitutes a primary proton, forming 1-d-butane.[26]
- Step 2: Synthesis of n-butanol-1-d
  - The generated 1-d-butane is treated with hydrogen peroxide ( $H_2O_2$ ) under light.[26]
  - The reaction proceeds via a free radical mechanism, where a hydroxyl radical abstracts a hydrogen atom from the butane. The C-H bond is preferentially cleaved over the stronger C-D bond.[26]
  - The resulting alkyl radical combines with another hydroxyl radical to form the final product, n-butanol-1-d.[26]

## Conclusion

Deuterated butanols are powerful and versatile tools for researchers, scientists, and drug development professionals. Their unique physical and chemical properties, stemming from the isotopic substitution of hydrogen with deuterium, enable advanced analytical techniques and detailed mechanistic studies. From serving as non-interfering solvents in NMR spectroscopy to acting as internal standards in mass spectrometry and probes in kinetic isotope effect studies, deuterated butanols are indispensable for generating precise and reliable data in modern chemical and biological research. The continued development of synthetic methodologies ensures their availability for future innovations.

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